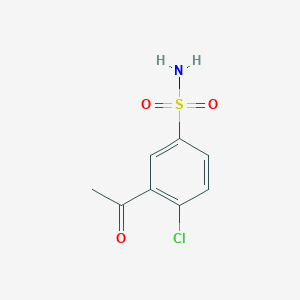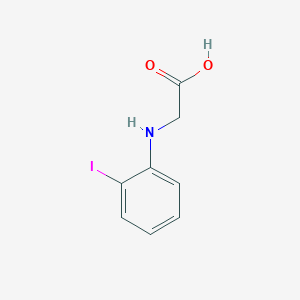
3,3-Dichloro-2-oxoindoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-2-oxoindoline-5-sulfonamide is a chemical compound with the molecular formula C8H6Cl2N2O3S and a molecular weight of 281.12 g/mol It is a derivative of indoline, featuring both chloro and sulfonamide functional groups
Vorbereitungsmethoden
The synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonamide typically involves the reaction of indoline derivatives with chlorinating agents and sulfonamide sources. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3,3-Dichloro-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-2-oxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development and signaling . By inhibiting BTK, the compound can potentially modulate immune responses and has shown promise in the treatment of certain cancers and autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
3,3-Dichloro-2-oxoindoline-5-sulfonamide can be compared with other indoline derivatives, such as:
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride: This compound is similar but features a sulfonyl chloride group instead of a sulfonamide group.
2-Oxoindoline-5-sulfonamide: Lacks the chloro substituents, which can affect its reactivity and biological activity.
3,3-Dichloro-2-oxoindoline: Does not have the sulfonamide group, making it less versatile in certain chemical reactions.
The unique combination of chloro and sulfonamide groups in this compound makes it particularly valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6Cl2N2O3S |
|---|---|
Molekulargewicht |
281.12 g/mol |
IUPAC-Name |
3,3-dichloro-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C8H6Cl2N2O3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
DKQYKNWGJVVYFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(C(=O)N2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
amine](/img/structure/B13515310.png)
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
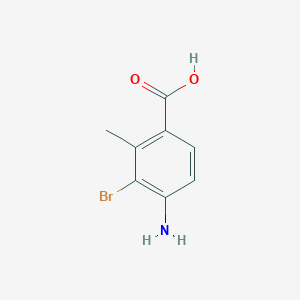
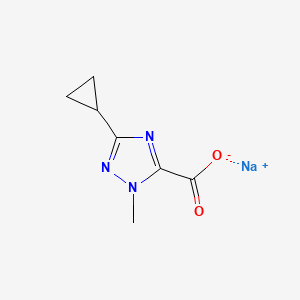

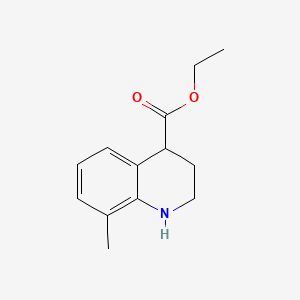

![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
